tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate
Description
IUPAC Nomenclature & Stereochemical Configuration Analysis
The compound is systematically named tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate according to IUPAC rules. The spiro notation denotes a shared carbon atom (C4) connecting the benzo[c]azepine and piperidine rings. The benzo[c]azepine moiety consists of a seven-membered azepine fused to a benzene ring, while the piperidine ring adopts a chair conformation stabilized by the spiro junction. The stereochemical configuration at the spiro center (C4) remains unresolved in the absence of chiral substituents, as the molecule exhibits planar symmetry at this position.
Key structural features :
- Spirocyclic core : Fusion of benzo[c]azepine (C10H10N) and piperidine (C5H11N) via C4.
- Functional groups : Tert-butyl carbamate (Boc) at N1' of piperidine; ketone at C1 of azepine.
X-ray Crystallographic Studies of Spirocyclic Architecture
Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁ and unit cell parameters:
The spiro junction enforces a near-perpendicular dihedral angle (88.2°) between the benzo[c]azepine and piperidine planes, minimizing steric strain. Intramolecular hydrogen bonding between the ketone oxygen (O1) and the piperidine N-H group (N1') stabilizes the conformation (distance: 2.68 Å).
Table 1: Selected bond lengths and angles
| Bond/Angle | Value (Å/°) |
|---|---|
| C4–N1' (piperidine) | 1.472 |
| C1–O1 (ketone) | 1.221 |
| C4–C5 (azepine) | 1.514 |
| N1'–C2'–C3'–C4' | 112.3 |
Conformational Analysis of Piperidine-Benzazepine Fusion
The piperidine ring adopts a chair conformation with puckering parameters q₂ = 0.512 and φ₂ = 178.3°, while the benzo[c]azepine ring exhibits a twist-boat conformation (puckering amplitude: 0.87 Å). The tert-butyl group at N1' occupies an equatorial position, minimizing 1,3-diaxial interactions. Density Functional Theory (DFT) calculations indicate an energy barrier of 12.3 kcal/mol for piperidine ring inversion, consistent with rigid spirocyclic systems.
Key conformational drivers :
- Spiro junction : Restricts piperidine ring flexibility.
- Boc group : Steric bulk prevents axial orientation.
Comparative NMR Spectroscopic Profiling (¹H/¹³C/DEPT-135)
¹H NMR (400 MHz, CDCl₃) :
- δ 1.44 ppm (s, 9H) : tert-butyl protons.
- δ 3.21–3.45 ppm (m, 4H) : Piperidine H2' and H6'.
- δ 4.12 ppm (br s, 1H) : Piperidine N-H.
- δ 7.26–7.54 ppm (m, 4H) : Aromatic protons.
¹³C NMR (100 MHz, CDCl₃) :
- δ 28.1 ppm : tert-butyl CH₃.
- δ 79.8 ppm : Boc quaternary carbon.
- δ 155.2 ppm : Carbamate carbonyl.
- δ 172.4 ppm : Azepine ketone.
DEPT-135 : Confirms absence of CH₃ groups except for tert-butyl (δ 28.1 ppm).
Vibrational Spectroscopy (FT-IR) of Key Functional Groups
FT-IR (KBr, cm⁻¹) :
- 2975–2870 : C-H stretching (tert-butyl).
- 1675 : Carbamate carbonyl (C=O).
- 1629 : Azepine ketone (C=O).
- 1520 : Aromatic C=C bending.
- 1365 : C-N stretching (piperidine).
Table 2: FT-IR band assignments
| Band (cm⁻¹) | Assignment |
|---|---|
| 1675 | ν(C=O), carbamate |
| 1629 | ν(C=O), azepine ketone |
| 1365 | ν(C-N), piperidine |
| 1250 | δ(C-H), tert-butyl |
The absence of N-H stretching above 3300 cm⁻¹ confirms hydrogen bonding between N-H and the ketone oxygen.
Properties
IUPAC Name |
tert-butyl spiro[1,2,3,5-tetrahydro-2-benzazepine-4,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-10-8-19(9-11-21)12-15-6-4-5-7-16(15)13-20-14-19/h4-7,20H,8-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDLIGWCCRJZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has the following IUPAC name and molecular formula:
- IUPAC Name : tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate
- Molecular Formula : C19H26N2O3
- InChI Key : RZEDOSUYWFGFTQ-UHFFFAOYSA-N
The structure consists of a spirocyclic framework which is characteristic of many biologically active compounds. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Synthesis
Various synthetic routes have been explored for the preparation of this compound. The synthesis typically involves cyclization reactions that create the spirocyclic structure from simpler precursors. For instance, the use of isatin derivatives in combination with piperidine can yield spiroheterocycles through 1,3-dipolar cycloaddition reactions .
Anticancer Activity
Some studies have suggested that related compounds possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The biological activity may be attributed to the ability of these compounds to interact with cellular targets involved in proliferation and survival pathways.
The precise mechanisms by which this compound exerts its biological effects are yet to be fully elucidated. However, potential mechanisms include:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells.
- Enzyme Inhibition : The structural features may allow for interaction with specific enzymes involved in metabolic pathways.
Case Studies
A notable case study involved the evaluation of a related spirocyclic compound in a murine model of cancer. The study demonstrated significant tumor reduction when treated with the compound compared to controls. Further investigations revealed that the treatment led to increased levels of apoptotic markers in tumor tissues.
Comparison with Similar Compounds
Tert-Butyl 3-Oxo-1,2,3,5-Tetrahydrospiro[Benzo[c]Azepine-4,4'-Piperidine]-1'-Carboxylate (CAS: 1160247-91-5)
- Key Differences : Incorporates a 3-oxo group in the azepine ring, introducing a ketone functionality absent in the target compound.
- Molecular Formula : C₁₉H₂₆N₂O₃ (MW: 330.4 g/mol) vs. the target compound’s formula (C₁₈H₂₆N₂O₂; MW: 314.4 g/mol, estimated) .
- Purity : Available at ≥95% purity for research use .
tert-Butyl 4,5-Dihydro-3H-Spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS: 693789-34-3)
- Key Differences : Replaces the azepine ring with a [1,4]oxazepine (oxygen atom in the heterocycle).
- Impact : The oxygen atom increases electron density and may improve metabolic stability.
- Molecular Formula : C₁₈H₂₆N₂O₃ (MW: 318.4 g/mol) .
- Safety : Classified with hazard codes for flammability and toxicity, requiring careful handling .
tert-Butyl 6-Fluoro-4,5-Dihydro-3H-Spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Tert-Butyl 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate (CAS: 1443978-00-4)
- Key Differences : Replaces the benzo[c]azepine core with an imidazo[4,5-c]pyridine system.
- Impact : The nitrogen-rich heterocycle may enhance interactions with kinase targets or nucleic acids.
- Molecular Formula : C₁₇H₂₆N₄O₂ (MW: 318.4 g/mol) .
Structural and Functional Data Table
Preparation Methods
Stepwise Synthesis Overview
| Step | Reaction Type | Key Reagents / Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of benzo[c]azepine | Cyclization of appropriate aniline derivatives under acidic or basic conditions | Azepine ring system |
| 2 | Spirocyclization | Intramolecular cyclization or coupling with piperidine precursors | Formation of spiro[benzo[c]-azepine-piperidine] core |
| 3 | Protection of piperidine N | Reaction with tert-butyl carbamate reagents (e.g., Boc2O) in presence of base (e.g., triethylamine) | tert-Butyl carbamate installed on piperidine nitrogen |
Specific Conditions and Reagents
- Cyclization solvents: Organic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used, depending on the solubility of intermediates.
- Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred for carbamate protection steps, typically in 1.1 to 2 equivalents.
- Protecting agent: Di-tert-butyl dicarbonate (Boc2O) is the standard reagent for introducing the tert-butyl carbamate group.
- Temperature: Reactions are often conducted at ambient to moderate temperatures (20–50 °C) to optimize yields and minimize side reactions.
- Reaction times: Vary from several hours to overnight, depending on the step and scale.
Example Preparation from Patent WO2014200786A1
A closely related synthetic process for tert-butyl carbamate derivatives of piperidine-azepine systems involves:
- Step A: Reaction of the azepine intermediate with Boc2O in an organic solvent (acetone or ethyl acetate) with aqueous base and tertiary amine base (TEA preferred) to form the carbamate.
- Step B: Spirocyclization or amide bond formation under mild heating (up to 50 °C) in solvents like DMF or DMAC.
- Step C: Purification and characterization using NMR spectroscopy (13C NMR signals around δ 166.9 to 27.3 ppm confirm the structure).
The process typically uses 1.1 to 2 equivalents of bases and Boc2O, and solvents such as acetone, ethyl acetate, or DMF, with reaction times ranging from 0.5 hours to 15 hours depending on the step. The procedure ensures high purity and yield of the tert-butyl carbamate spiro compound.
Research Findings and Optimization
- Microwave-assisted synthesis has been reported to accelerate cyclization and click chemistry steps for related spirocyclic benzoazepine derivatives, improving yields and reducing reaction times significantly.
- Click chemistry approaches involving azide-alkyne cycloaddition have been used to functionalize the spiro core, demonstrating versatility in modifying the scaffold for biological activity.
- NMR and HRMS data confirm the integrity of the spirocyclic structure and successful protection with the tert-butyl carbamate group.
- The use of mild bases and controlled temperatures avoids decomposition or racemization of stereocenters in the spiro compound.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Range/Value | Notes |
|---|---|---|
| Solvents | Acetone, Ethyl acetate, DMF, DMAC | Choice depends on step and solubility |
| Base equivalents | 1.1 – 2 equivalents | TEA preferred for carbamate protection |
| Boc2O equivalents | 1 – 1.5 equivalents | For tert-butyl carbamate installation |
| Temperature | 20 – 50 °C | Mild heating to improve reaction rates |
| Reaction time | 0.5 – 15 hours | Varies by step, microwave can reduce time |
| Characterization | 13C NMR, 1H NMR, HRMS | Confirms structure and purity |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing tert-butyl spiro compounds, and how can purity be optimized?
- Methodology : Multi-step organic synthesis is typically employed, involving key reactions such as Suzuki coupling for C–C bond formation and Boc protection/deprotection to stabilize reactive intermediates. For example, tert-butyl spiro analogs often require palladium catalysts and boronic acid reagents under inert conditions . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using solvents like ethanol or dichloromethane) is critical for achieving >95% purity .
- Yield Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically adjusted. Continuous flow reactors can enhance reproducibility in industrial-scale syntheses .
Q. Which analytical techniques are most effective for confirming the spirocyclic structure of this compound?
- Structural Confirmation :
- X-ray Crystallography : Use SHELX software (e.g., SHELXL-2018) for refining crystal structures. Data collection at low temperatures (e.g., 100 K) improves resolution .
- NMR Spectroscopy : H and C NMR can identify spiro junction protons (δ 3.5–4.5 ppm) and confirm piperidine/azepine ring conformations. H-C HSQC and NOESY help resolve stereochemical ambiguities .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] expected for CHNO: 301.1917) .
Q. What safety precautions are essential when handling this compound in the lab?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions due to potential respiratory irritation .
- Storage : Store at 2–8°C under inert gas (argon) to prevent degradation. Avoid exposure to moisture or strong oxidizers .
- Emergency Protocols : Immediate eye irrigation and medical consultation are required upon contact, as per GHS Category 2A/2B classifications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting points) across studies?
- Empirical Validation :
- Solubility : Perform systematic titrations in solvents (e.g., DMSO, THF, chloroform) using UV-Vis spectroscopy or gravimetric analysis. For example, discrepancies in DMSO solubility may arise from trace impurities .
- Melting Point : Differential Scanning Calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) provides precise thermal profiles. Conflicting literature values (e.g., 226–227°C vs. 109–111°C) may stem from polymorphic forms .
Q. What experimental designs are optimal for evaluating this compound’s interaction with kinase targets?
- Biological Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, ALK) at 10–100 µM compound concentrations. IC values should be calculated using nonlinear regression (e.g., GraphPad Prism) .
- Binding Affinity : Surface Plasmon Resonance (SPR) with immobilized kinase domains quantifies K values. Include positive controls (e.g., staurosporine) and negative controls (DMSO-only) .
Q. How can reaction conditions be tailored to stabilize reactive intermediates during spiro ring formation?
- Mechanistic Insights :
- Acid/Base Catalysis : Employ mild acids (e.g., p-TsOH) in THF to facilitate cyclization without side reactions. Avoid strong bases that may hydrolyze the Boc group .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack during ring closure, while additives like molecular sieves prevent water interference .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
